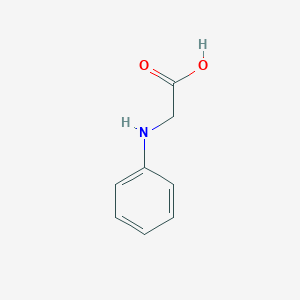

N-Phenylglycine

描述

属性

IUPAC Name |

2-anilinoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKSPKHJBVJUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt) | |

| Record name | N-Phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047016 | |

| Record name | N-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-01-5 | |

| Record name | N-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YJW036TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of N-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylglycine (NPG), a non-proteinogenic α-amino acid, holds a significant position in the history of organic chemistry and continues to be a vital building block in modern pharmaceutical and materials science. First synthesized in the late 19th century, its initial claim to fame was as a crucial intermediate in the industrial production of indigo (B80030) dye. Beyond this classical application, this compound and its derivatives have emerged as important scaffolds in drug discovery, notably in the synthesis of semi-synthetic β-lactam antibiotics, and as investigational anti-inflammatory and anti-diabetic agents. This guide provides a comprehensive overview of the history, key discoveries, synthesis methodologies, and physicochemical properties of this compound, tailored for a technical audience. It includes detailed experimental protocols for its principal synthetic routes, quantitative data for easy reference, and visual diagrams of its biosynthetic and synthetic pathways to facilitate a deeper understanding of its chemical and biological significance.

History and Discovery

The discovery of this compound is not attributed to a single scientist but rather emerged from the extensive investigations into aromatic amines and substituted amino acids in the latter half of the 19th century. Its synthesis was first reported in the late 1800s, with early preparations documented by Curtius in 1888 and later by Thorpe and Wood in 1913, typically involving the reaction of aniline (B41778) with chloroacetic acid.[1]

The primary impetus for the large-scale production of this compound came from the burgeoning synthetic dye industry. In 1890, the Swiss-German chemist Karl Heumann developed a synthesis for indigo dye that utilized this compound as the starting material.[1][2] Although this initial process suffered from low yields due to the high temperatures required, it laid the groundwork for a commercially viable method.[1][2] This method was significantly improved in 1901 by Johannes Pfleger, who discovered that the addition of sodium amide allowed the reaction to proceed at lower temperatures with much higher yields (up to 90%).[3] This optimized process, known as the Heumann-Pfleger synthesis , became a cornerstone of industrial indigo production for many years.[3]

Another classical method for synthesizing α-amino acids, the Strecker synthesis, discovered by Adolph Strecker in 1850, was also adapted for the production of this compound. This route involves the reaction of aniline, formaldehyde (B43269), and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₂ | [7][8] |

| Molecular Weight | 151.16 g/mol | [7][8] |

| CAS Number | 103-01-5 | [7][8] |

| Melting Point | 121-128 °C | [7][9] |

| pKa (25°C) | 5.42 | [1] |

| Water Solubility (25°C) | 5.5 g/L | [1] |

| Appearance | White to off-white/beige crystalline powder | [6][7][9] |

| IUPAC Name | 2-(phenylamino)acetic acid | [7] |

| Synonyms | Anilinoacetic acid, NPG | [4][7] |

Key Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The most prominent classical and modern methods are detailed below.

Synthesis from Aniline and Chloroacetic Acid

This is one of the most common and historically significant methods for preparing this compound. It involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of aniline.

-

Materials:

-

Chloroacetic acid (1.0 mol)

-

Aniline (2.0 mol)

-

Sodium Hydroxide (B78521) (for neutralization, optional)

-

Water

-

Hydrochloric Acid (for workup)

-

-

Procedure (Historical Method):

-

In a round-bottom flask equipped with a reflux condenser, heat a mixture of chloroacetic acid (475 g, 5.0 mol) and aniline (930 g, 10.0 mol) in 2 liters of water.

-

Maintain the temperature at 100°C and stir for 1.5 hours.

-

Cool the reaction mixture. The this compound product will precipitate.

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

-

The typical yield is approximately 62% relative to chloroacetic acid.

-

-

Procedure (Modern Lab Scale):

-

In a round-bottom flask, dissolve chloroacetic acid (19 g, 0.2 mol) in 100 mL of water.

-

Cool the solution in an ice bath and carefully neutralize it with a 2N sodium hydroxide solution.

-

Add aniline (18.6 g, 0.2 mol) to the neutralized solution.

-

Attach a reflux condenser and boil the mixture for a short period until all the aniline has reacted and dissolved.

-

Cool the reaction mixture. This compound may initially separate as an oil, which crystallizes upon rubbing with a glass rod.

-

Cool the mixture in an ice bath to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.

-

The expected yield of dry product is between 22-24 g.

-

Strecker Synthesis

The Strecker synthesis provides a pathway to this compound from aniline, formaldehyde, and a cyanide source. The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4][5]

-

Materials:

-

Aniline

-

Formaldehyde (aqueous solution, e.g., Formalin)

-

Potassium or Sodium Cyanide (KCN or NaCN)

-

Ammonium Chloride (NH₄Cl, for in situ ammonia (B1221849) generation if needed, though aniline acts as the amine)

-

Strong Acid (e.g., HCl) for hydrolysis

-

-

Procedure:

-

Step 1: α-Aminonitrile Formation: In a reaction vessel, combine aniline (1.0 mol), and an aqueous solution of formaldehyde (1.0 mol). The mixture is stirred, leading to the formation of an imine or a related intermediate in situ.

-

A solution of potassium cyanide (1.0 mol) in water is then added slowly to the mixture, often under cooled conditions (e.g., in an ice bath) due to the exothermic nature of the reaction.

-

The reaction is stirred for several hours at room temperature to allow for the complete formation of N-phenylglycinonitrile.

-

Step 2: Hydrolysis: The resulting α-aminonitrile is not typically isolated. The reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for several hours.

-

This hydrolysis step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

-

Upon cooling, the this compound product will precipitate from the acidic solution.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Role in Industrial and Pharmaceutical Synthesis

Precursor to Indigo Dye (Heumann-Pfleger Synthesis)

The historical significance of this compound is inextricably linked to the synthesis of indigo. The Heumann-Pfleger process involves the fusion of this compound with a mixture of sodium hydroxide and sodium amide at high temperatures (around 200°C) to induce cyclization, forming indoxyl.[3] The indoxyl intermediate is then oxidized by air to produce the vibrant blue indigo dye.

Building Block for β-Lactam Antibiotics

In modern drug development, chiral derivatives of phenylglycine, particularly D-phenylglycine, are indispensable building blocks for the synthesis of numerous semi-synthetic penicillins and cephalosporins.[10] These antibiotics are characterized by a β-lactam core and a variable acyl side chain. The phenylglycine moiety forms this critical side chain, which confers a broader spectrum of activity compared to the original penicillin G.

Prominent examples of antibiotics derived from D-phenylglycine include:

-

Ampicillin (B1664943): A widely used penicillin antibiotic.

-

Amoxicillin: A penicillin derivative with a hydroxyl group on the phenyl ring.

-

Cephalexin: A first-generation cephalosporin (B10832234) antibiotic.

The synthesis typically involves the enzymatic acylation of the β-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA) with an activated derivative of D-phenylglycine, such as D-phenylglycine amide or D-phenylglycine methyl ester, using an enzyme like penicillin G acylase.[9][11]

Biosynthesis of Phenylglycine

While this compound itself is not a common metabolite in primary metabolism, phenylglycine (Phg) and its hydroxylated derivatives are found in a variety of peptide natural products produced by microorganisms, particularly bacteria of the Streptomyces genus.[10] These peptides are synthesized not by ribosomes, but by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[10]

The biosynthetic pathway for L-phenylglycine has been elucidated in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin.[10] The pathway begins with phenylpyruvate, an intermediate derived from the primary shikimate pathway.

The key enzymatic steps are:

-

Phenylpyruvate Dehydrogenase Complex (PglB/C): Converts phenylpyruvate to phenylacetyl-CoA.

-

Phenylglycine Dehydrogenase (PglA): Oxidizes phenylacetyl-CoA to benzoylformyl-CoA.

-

Thioesterase (PglD): Releases the coenzyme A group to yield phenylglyoxylate (B1224774).

-

Aminotransferase (PglE): Catalyzes the final transamination step, converting phenylglyoxylate to L-phenylglycine.

Conclusion

From its 19th-century origins as a key component in the synthesis of indigo to its current role as a critical chiral building block in the pharmaceutical industry, this compound has demonstrated enduring importance. Its straightforward synthesis, coupled with the versatile reactivity of its amino and carboxylic acid functionalities, has cemented its place in both historical and contemporary organic chemistry. For researchers in drug development, understanding the history, properties, and synthetic routes of this compound and its derivatives is crucial for the design and synthesis of novel therapeutic agents, particularly in the fields of antibiotics and anti-inflammatory drugs. The continued exploration of its biosynthetic pathways may also open new avenues for the production of complex natural products and their analogs through synthetic biology.

References

- 1. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 2. mkscienceset.com [mkscienceset.com]

- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. EP0988393A1 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Phenylglycine: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenylglycine, a crucial intermediate in the production of various chemicals and pharmaceuticals, notably as a precursor to indigo (B80030) dye. The guide delves into the mechanisms and, where available, the kinetics of four major synthetic methodologies: the reaction of aniline (B41778) with chloroacetic acid, the Strecker synthesis, the Bucherer-Bergs reaction, and reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the practical application of these methods.

Synthesis via Nucleophilic Substitution of Chloroacetic Acid with Aniline

This is one of the most common and straightforward methods for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of aniline attacks the electrophilic carbon of chloroacetic acid.

Mechanism

The reaction is a direct N-alkylation of aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbon atom bonded to the chlorine in chloroacetic acid. This results in the displacement of the chloride ion and the formation of a carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol

A typical laboratory-scale synthesis involves the reaction of aniline with chloroacetic acid in an aqueous medium.[1][2][3][4]

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium hydroxide (B78521) or Sodium carbonate

-

Hydrochloric acid (for workup)

-

Deionized water

Procedure:

-

Dissolve chloroacetic acid in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Neutralize the chloroacetic acid solution by the slow addition of an equimolar amount of sodium hydroxide or sodium carbonate solution.

-

Add an equimolar amount of aniline to the neutralized solution.

-

Heat the reaction mixture to reflux for a period of 1.5 to 4 hours.[3][4]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure this compound.

Kinetics

Detailed kinetic studies specifically for the synthesis of this compound from aniline and chloroacetic acid are not extensively reported in the readily available literature. However, the reaction is a second-order nucleophilic substitution (SN2). The rate of the reaction is expected to be dependent on the concentrations of both aniline and chloroacetate.

Rate Law (proposed): Rate = k[Aniline][Chloroacetate]

The reaction rate is influenced by factors such as temperature, solvent polarity, and the presence of a base. Increased temperature generally leads to a higher reaction rate. The use of a base is crucial to neutralize the HCl produced, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Quantitative Data

| Reactants Ratio (Aniline:Chloroacetic Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2:1 | Water | 100 | 1.5 | 62 | [4] |

| 1:1 | Water | Reflux | 4 | Not specified | [3] |

| Not Specified | Water | Boil | "A short time" | 73-80 (based on 22-24g from 18.6g aniline) | [2] |

Strecker Synthesis

The Strecker synthesis is a classic method for the synthesis of α-amino acids. For this compound, this would involve the reaction of formaldehyde (B43269), aniline, and a cyanide source.[5]

Mechanism

The Strecker synthesis is a three-component reaction. It begins with the formation of an imine from aniline and formaldehyde. The resulting imine is then attacked by a cyanide ion (from a source like HCN or KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid functionality of this compound.

Experimental Protocol

A general procedure for the Strecker synthesis of an α-amino acid is as follows:

Materials:

-

Aniline

-

Formaldehyde (or an aqueous solution like formalin)

-

Potassium cyanide or sodium cyanide

-

Ammonium (B1175870) chloride (optional, as a source of ammonia (B1221849) and to buffer the reaction)

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

Combine aniline and formaldehyde in a suitable solvent, often an aqueous alcohol mixture.

-

Add a solution of potassium cyanide (or sodium cyanide) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

After the formation of the α-aminonitrile is complete (monitored by TLC or other analytical methods), the solvent is removed.

-

The crude aminonitrile is then subjected to hydrolysis by heating with a strong acid, such as concentrated hydrochloric acid.

-

The resulting solution is cooled, and the pH is adjusted to the isoelectric point of this compound to induce precipitation.

-

The product is collected by filtration, washed, and can be further purified by recrystallization.

Kinetics

The kinetics of the Strecker synthesis are complex due to the multiple equilibrium steps involved. The rate-determining step can vary depending on the specific reactants and reaction conditions. Generally, the formation of the imine can be reversible, and the addition of cyanide is often the irreversible step that drives the reaction forward. The hydrolysis of the nitrile is typically a slower process that requires harsh conditions (strong acid or base and heat). While general kinetic studies of the Strecker reaction exist, specific rate laws and activation energies for the synthesis of this compound are not readily found in the surveyed literature.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding amino acid. For this compound, this would start with benzaldehyde (B42025) and produce phenylglycine, which is an isomer of this compound. To produce this compound, a variation of this reaction would be necessary, likely starting from an N-phenyl substituted imine.

Mechanism

The classical Bucherer-Bergs reaction involves the in-situ formation of an imine from the carbonyl compound and ammonia (from ammonium carbonate). This is followed by the addition of cyanide to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin. The final step is the hydrolysis of the hydantoin to yield the amino acid.

Experimental Protocol

A general protocol for the Bucherer-Bergs synthesis of a hydantoin is as follows:

Materials:

-

Aldehyde or ketone (e.g., benzaldehyde for phenylglycine)

-

Ammonium carbonate

-

Potassium cyanide or sodium cyanide

-

Ethanol/Water mixture

Procedure:

-

In a pressure reactor, combine the carbonyl compound, ammonium carbonate, and potassium cyanide in an ethanol-water mixture.[6][7]

-

Seal the reactor and heat the mixture with stirring for several hours.

-

After the reaction is complete, cool the mixture and acidify it to precipitate the hydantoin.

-

Collect the hydantoin by filtration and purify it by recrystallization.

-

For the synthesis of the amino acid, the hydantoin is then hydrolyzed by heating with a strong acid or base.

Kinetics

The kinetics of the Bucherer-Bergs reaction are intricate and not well-documented for specific substrates like those that would lead to this compound. The reaction involves multiple equilibria, and the rate is influenced by temperature, pressure, and the concentration of the reactants. The formation of the hydantoin is generally favored at higher temperatures and pressures. Specific kinetic parameters for the synthesis of this compound via a modified Bucherer-Bergs route are not available in the reviewed literature.

Reductive Amination

Reductive amination is a versatile method for forming amines. For the synthesis of this compound, this would involve the reaction of a carbonyl compound, such as glyoxylic acid, with aniline, followed by reduction of the intermediate imine.

Mechanism

The reaction proceeds in two main steps. First, aniline reacts with the carbonyl group of glyoxylic acid to form a Schiff base (an imine). This condensation reaction is usually reversible and is often favored by the removal of water. In the second step, the imine is reduced to the corresponding amine, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.

Experimental Protocol

A general procedure for the synthesis of this compound via reductive amination is as follows:

Materials:

-

Aniline

-

Glyoxylic acid

-

A reducing agent (e.g., Palladium on carbon with a hydrogen source like formic acid or H₂ gas)

-

A suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

-

Dissolve aniline and glyoxylic acid in a suitable solvent in a reaction vessel.

-

Add the catalyst (e.g., Pd/C).

-

If using hydrogen gas, pressurize the vessel with hydrogen. If using a transfer hydrogenation agent like formic acid, add it to the mixture.

-

Stir the reaction mixture at a suitable temperature until the reaction is complete.

-

Filter off the catalyst.

-

Evaporate the solvent and purify the crude product, for instance, by recrystallization. A patent describes a process where a substituted aniline is condensed with glyoxylic acid and then reduced via hydrogenation with a palladium-carbon catalyst to yield N-(substituted phenyl) glycine (B1666218) with high purity and yield.[8]

Kinetics

The kinetics of reductive amination are dependent on both the imine formation step and the reduction step. The rate of imine formation is often pH-dependent, with a maximum rate typically observed at a weakly acidic pH that facilitates both carbonyl protonation and maintains the nucleophilicity of the amine. The reduction step's kinetics depend on the chosen reducing agent and catalyst. For catalytic hydrogenation, the rate can be influenced by hydrogen pressure, catalyst loading, temperature, and substrate concentration. Detailed kinetic studies for the specific reductive amination of glyoxylic acid with aniline to form this compound are not widely published. However, studies on similar systems suggest that the reaction can be modeled using Langmuir-Hinshelwood kinetics for the catalytic reduction step, where the adsorption of reactants onto the catalyst surface plays a key role.

Experimental Workflow Overview

The following diagram illustrates a general workflow applicable to the synthesis of this compound, encompassing the key stages from reaction setup to final product purification.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the reaction of aniline and chloroacetic acid being one of the most direct and commonly employed methods. The Strecker synthesis and reductive amination offer alternative pathways with good potential yields. The Bucherer-Bergs reaction, while a powerful tool for α-amino acid synthesis, would require modification for the direct synthesis of this compound.

A significant gap in the current literature is the lack of detailed kinetic studies for these reactions specifically tailored to this compound synthesis. While general mechanistic principles are well-understood, the precise rate laws, activation energies, and the quantitative effects of catalysts and reaction conditions remain areas for further investigation. Such studies would be invaluable for the optimization and scale-up of this compound production in industrial settings. This guide provides a solid foundation for researchers by consolidating the known synthetic protocols and mechanistic understanding, while also highlighting the opportunities for future kinetic research.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]

Spectroscopic Properties of N-Phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of N-Phenylglycine, a compound of significant interest in various scientific fields, including its role as a photoinitiator in polymer chemistry and as a building block in drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, typically recorded in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to ensure solubility and optimal spectral resolution.[1][2]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the glycine (B1666218) backbone, the amine proton, and the carboxylic acid proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Carboxylic Acid (-COOH) | ~10.5 | Singlet (broad) | - |

| Phenyl (Ar-H) | 7.8 - 7.2 | Multiplet | - |

| Methylene (-CH₂-) | ~4.85 | Singlet | - |

| Amine (-NH-) | Variable | Broad | - |

Note: The chemical shifts, particularly for the acidic and amine protons, can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (-C=O) | ~173.5 |

| Phenyl (Ar-C, C-N) | ~140.2 |

| Phenyl (Ar-C) | 138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5 |

| Methylene (-CH₂-) | ~54.8 |

Note: The assignments of the aromatic carbons can be complex due to overlapping signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~3050 | C-H Stretch (aromatic) | Phenyl Group |

| ~2950, ~2850 | C-H Stretch (aliphatic) | Methylene Group |

| ~1725 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1490 | C=C Stretch (in-ring) | Phenyl Group |

| ~1340 | S=O Stretch (asymmetric) | (Present in sulfonated derivatives) |

| 750-700, 690-710 | C-H Bending (out-of-plane) | Monosubstituted Phenyl |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. In acetonitrile (B52724), this compound exhibits a strong absorption in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Acetonitrile | 345 | ~4370 |

This absorption is attributed to π-π* electronic transitions within the aromatic phenyl ring and the non-bonding to π* transitions of the carboxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (typically 0.6-0.7 mL) of a CDCl₃/DMSO-d₆ solvent mixture in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate)

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): [4]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in acetonitrile.

Materials:

-

This compound

-

Acetonitrile, UV-grade

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in acetonitrile of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (acetonitrile) and place it in the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Visualized Workflow and Mechanisms

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms related to the spectroscopic analysis and application of this compound.

Spectroscopic Characterization Workflow

References

An In-depth Technical Guide to N-Phenylglycine: Solubility, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of N-Phenylglycine, a non-proteinogenic amino acid with applications in chemical synthesis and drug development. The document details its solubility in aqueous and organic media, provides comprehensive experimental protocols for its synthesis, and visualizes the synthetic workflow.

This compound: An Overview

This compound (C₈H₉NO₂) is an organic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably the dye indigo.[1] Its structure, featuring a phenyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that are of interest in the development of novel therapeutics.

Solubility Profile of this compound

Data Presentation: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 55 g/L | 25 |

Source: Carl ROTH Safety Data Sheet[2]

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents such as ethanol.[3][4] The solubility is influenced by factors such as pH and temperature, with increased solubility generally observed at higher temperatures and in acidic or basic solutions due to the formation of more soluble salts.[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented and can be achieved through various methods. The most common laboratory-scale synthesis involves the reaction of aniline (B41778) with chloroacetic acid. Below are detailed experimental protocols for this synthesis.

Protocol 1: Synthesis via Neutralization and Reflux

This method involves the initial neutralization of chloroacetic acid followed by reaction with aniline.

Materials:

-

Aniline (C₆H₅NH₂)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl) for workup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

-

Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.[5]

-

To this solution, add an equimolar amount of aniline.[5]

-

Heat the reaction mixture to reflux for 2-3 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.[5]

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

Dry the purified product under vacuum.[5]

Protocol 2: Direct Reaction under Reflux

This protocol describes a more direct reaction between aniline and chloroacetic acid in an aqueous medium.

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium Carbonate

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

-

Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.[6]

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.[6]

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the this compound.[6]

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[6]

-

Collect the crude this compound by vacuum filtration using a Buchner funnel and wash the solid with cold water.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from aniline and chloroacetic acid.

Caption: Workflow for the synthesis of this compound.

This guide provides essential technical information on this compound for professionals in research and drug development. The provided solubility data, detailed synthesis protocols, and clear visualization of the experimental workflow are intended to support and facilitate further investigation and application of this versatile compound.

References

physical and chemical properties of N-Phenylglycine

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylglycine

Abstract

This compound (C₈H₉NO₂), also known as anilinoacetic acid, is a non-proteinogenic alpha-amino acid derivative.[1][2] It serves as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][3] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and visualizations of key chemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white or yellow-brown crystalline solid at room temperature.[3][4][5] It is generally stable under normal ambient conditions.[4][6] The compound's structure, featuring both a carboxylic acid group and an N-phenyl substituent, gives it a unique combination of properties.[4][7]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3][4][8][9] |

| Molecular Weight | 151.16 - 151.17 g/mol | [2][3][8] |

| Melting Point | 121-128 °C | [1][3][8][10] |

| Appearance | White to off-white, beige, or yellow-brown crystalline powder | [1][3][4][11] |

| pKa (at 25°C) | 1.83, 4.39[4]; 5.42[8] | [4][8] |

| Water Solubility | Moderately soluble; 55 g/L at 25°C | [4][6][8] |

| Solubility in other solvents | Soluble in DMSO and methanol (B129727) (sparingly); less soluble in alcohol; sparingly soluble in ether. | [8][12] |

| Partition Coefficient (log P) | 0.62 | [6] |

| CAS Number | 103-01-5 | [1][4][8][9] |

Spectral Data

Comprehensive spectral data for this compound is available across various databases. This includes ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[9][13][14][15] These spectral fingerprints are crucial for the identification and characterization of the compound.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both an amine and a carboxylic acid.[7] It can form water-soluble salts with alkali hydroxides.[8] The compound is incompatible with strong oxidizing agents, mineral acids, and acid chlorides, as these can lead to decomposition or hazardous reactions.[4]

Investigations have shown that phenylglycines are more prone to racemization compared to other amino acids, a factor influenced by electronic effects from substituents on the aromatic ring.[16] In the presence of light, this compound can undergo decarboxylation to produce radical species, which is a key mechanism in its application as a co-initiator in photopolymerization systems.[2][17]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common routes are detailed below.

Synthesis from Aniline (B41778) and Chloroacetic Acid

This method involves the direct reaction of aniline with chloroacetic acid.[8][18]

Protocol:

-

Neutralize 19 g of chloroacetic acid in the cold with 100 c.c. of 2 N sodium hydroxide (B78521) solution.[19]

-

Add 18.6 g of aniline to the solution.[19]

-

Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.[19]

-

Upon cooling, this compound will separate as an oil which crystallizes upon rubbing.[19]

-

Cool the crystalline material in an ice bath for some time.[19]

-

Collect the product by suction filtration and wash with a small amount of ice-cold water.[19]

-

The yield is approximately 22-24 g of dry product.[19]

A variation involves heating 475 g (5 mols) of chloroacetic acid with 930 g (10 mols) of aniline in 2 L of water at 100°C for 1.5 hours.[20] After cooling, the this compound product is filtered off and washed with water.[20]

Caption: Workflow for the synthesis of this compound from aniline and chloroacetic acid.

Strecker Synthesis

The Strecker reaction provides an alternative route to this compound, starting from aniline, formaldehyde (B43269), and hydrogen cyanide.[1][2]

Protocol:

-

React aniline, formaldehyde, and hydrogen cyanide.[1][2] This step forms the intermediate amino nitrile, (phenylamino)acetonitrile.

-

Hydrolyze the resulting amino nitrile to yield the final carboxylic acid product, this compound.[1]

An industrial variation involves mixing a 40% formaldehyde solution, an aqueous sodium cyanide solution, and aniline, then adding ethanol (B145695) to create a uniform solution.[5] Heating this mixture initiates a vigorous reaction that produces ammonia (B1221849). Once ammonia evolution ceases, the ethanol is distilled off, and the product is precipitated with acid, followed by recrystallization from dilute ethanol.[5]

Caption: Logical workflow of the Strecker synthesis for this compound.

Applications in Research and Drug Development

This compound is a crucial building block in organic synthesis.[7] It is a key precursor in the industrial synthesis of indigo (B80030) dye.[1] In the pharmaceutical industry, it serves as an intermediate for the synthesis of various drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and antipyretics.[4] Its derivatives are also utilized in the production of agrochemicals and as chiral ligands in asymmetric synthesis.[4] Furthermore, this compound acts as a co-initiator and electron donor in multi-component photoinitiating systems for free radical polymerization, with applications in stereolithography and polymeric dental formulations.[2][17]

Safety and Handling

This compound is considered moderately toxic if ingested, inhaled, or through skin contact.[4] Acute exposure may lead to irritation of the eyes, skin, and respiratory system.[4] It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment, including safety goggles and gloves.[4][21] For storage, it should be kept in a cool, dry place in a tightly sealed container, away from moisture, direct sunlight, and incompatible materials like strong oxidizing agents.[4][21]

Caption: Key considerations for the safe handling and storage of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|High-Purity Reagent|RUO [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bdmaee.net [bdmaee.net]

- 6. carlroth.com [carlroth.com]

- 7. CAS 103-01-5: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound [drugfuture.com]

- 9. This compound | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-フェニルグリシン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 103-01-5 | TCI AMERICA [tcichemicals.com]

- 12. N-フェニルグリシン | 103-01-5 [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 17. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. prepchem.com [prepchem.com]

- 20. prepchem.com [prepchem.com]

- 21. hampfordresearch.com [hampfordresearch.com]

N-Phenylglycine: An Inquiry into its Crystalline Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenylglycine, a key intermediate in the synthesis of pharmaceuticals and dyes, presents a curious case in the field of solid-state chemistry. Despite its industrial importance, a comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a significant lack of information regarding its crystal structure and polymorphism. Extensive searches have not yielded any definitive evidence of the existence of multiple polymorphic forms of this compound. Consequently, detailed crystallographic data, specific experimental protocols for obtaining different polymorphs, and thermodynamic relationships between such forms are not available in the public domain. This guide, therefore, serves to summarize the currently available information on this compound and to highlight the existing knowledge gap concerning its solid-state properties. It is crucial to distinguish this compound from its simpler analog, glycine (B1666218), and its isomer, phenylglycine, both of which have been more extensively studied in terms of their polymorphic behavior.

Introduction to this compound

This compound (C₈H₉NO₂) is an amino acid derivative that plays a significant role as a building block in organic synthesis.[1] It is a key precursor in the industrial production of indigo (B80030) dye and is utilized in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its molecular structure, featuring a phenyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that are leveraged in these applications.

A critical aspect of the physicochemical properties of any solid organic compound, particularly in the pharmaceutical industry, is its potential to exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for drug development and manufacturing.

Despite the importance of understanding polymorphism, a thorough investigation into the solid-state chemistry of this compound reveals a notable absence of published research on its polymorphic forms.

Synthesis of this compound

While information on the polymorphism of this compound is scarce, its synthesis is well-documented. Several methods for its preparation have been reported in the literature.

Common Synthetic Routes:

-

Reaction of Aniline with Chloroacetic Acid: This is a widely used method for the synthesis of this compound.[3]

-

Strecker Synthesis: This method involves the reaction of aniline, formaldehyde, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.[4]

A generalized workflow for the synthesis of this compound is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Crystal Structure and Polymorphism: The Knowledge Gap

A comprehensive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), which is the world's repository for small-molecule organic and metal-organic crystal structures, did not yield any public entries for the crystal structure of this compound. This indicates that either the crystal structure has not been determined, has not been deposited in public databases, or is cataloged under a non-standard identifier.

The absence of a known crystal structure is a primary obstacle to the study of polymorphism. Without a reference structure, it is impossible to identify and characterize different polymorphic forms. Consequently, there is no quantitative crystallographic data (e.g., unit cell parameters, space groups) to present in tabular format.

Furthermore, the lack of identified polymorphs means that there are no established experimental protocols for their selective crystallization. Research into the effects of solvents, temperature, and other crystallization conditions on the solid form of this compound has not been published.

The diagram below illustrates the logical relationship in polymorphism studies, highlighting the foundational role of identifying a crystal structure.

Caption: The critical path in polymorphism research.

Distinguishing this compound from Related Compounds

It is imperative to differentiate this compound from two other commonly researched molecules to avoid confusion:

-

Glycine: The simplest amino acid (NH₂CH₂COOH). Glycine is well-known for its rich polymorphism, with several forms (α, β, γ) extensively studied and characterized.[5]

-

Phenylglycine: An isomer of this compound with the chemical formula C₆H₅CH(NH₂)COOH. In Phenylglycine, the phenyl group is attached to the α-carbon of the glycine backbone. This compound also has known crystal structures and has been the subject of solid-state research.

The significant body of literature on the polymorphism of glycine and phenylglycine should not be misattributed to this compound.

Future Research Directions

The absence of information on the crystal structure and polymorphism of this compound represents a significant opportunity for research in the field of solid-state chemistry and materials science. Future work in this area could focus on:

-

Single Crystal Growth: Developing methods to grow single crystals of this compound suitable for X-ray diffraction analysis.

-

Crystal Structure Determination: Elucidating the definitive crystal structure of this compound.

-

Polymorph Screening: Conducting systematic screening studies under various crystallization conditions (e.g., different solvents, temperatures, cooling rates) to identify potential polymorphic forms.

-

Characterization: If polymorphs are discovered, they would require thorough characterization using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and spectroscopy (FTIR, Raman).

-

Thermodynamic Stability Studies: Determining the relative thermodynamic stability of any identified polymorphs and investigating potential phase transitions.

The logical progression for future research is outlined in the diagram below.

Caption: A roadmap for investigating this compound's solid-state chemistry.

Conclusion

While this compound is a compound of significant chemical and industrial interest, its solid-state properties, particularly its crystal structure and potential for polymorphism, remain largely unexplored in the public scientific domain. This guide has summarized the available information and clearly delineated the current knowledge gap. For researchers and professionals in drug development, the lack of data on this compound's polymorphism underscores a potential area of risk and a clear need for further investigation. The elucidation of its crystal structure and a systematic study of its polymorphic behavior would be a valuable contribution to the fields of chemistry and pharmaceutical sciences.

References

The Core of Phenylglycine Biosynthesis: A Technical Guide for Researchers

An In-depth Examination of the Biosynthetic Pathways, Enzyme Kinetics, and Experimental Methodologies for Phenylglycine-Containing Natural Products

Introduction

Non-proteinogenic amino acids are crucial building blocks in the biosynthesis of a wide array of natural products, many of which possess significant pharmacological activities. Among these, the phenylglycine family of amino acids, including L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and L-3,5-dihydroxyphenylglycine (Dpg), are integral components of several clinically important antibiotics, such as the glycopeptides vancomycin (B549263) and teicoplanin, and the streptogramin antibiotic pristinamycin.[1][2] The unique structural features of these amino acids contribute to the conformational rigidity and biological activity of the final natural products.[3] Understanding the intricate biosynthetic pathways of these valuable precursors is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthesis of phenylglycine-containing natural products, with a focus on the core enzymatic machinery, quantitative data, and detailed experimental protocols for their study.

Biosynthesis of Phenylglycine (Phg), 4-Hydroxyphenylglycine (Hpg), and 3,5-Dihydroxyphenylglycine (Dpg)

The biosynthesis of phenylglycine and its hydroxylated derivatives originates from primary metabolism, branching off from the shikimate pathway, which is responsible for the production of aromatic amino acids.[4] However, the precise enzymatic steps differ for each member of the phenylglycine family.

L-Phenylglycine (Phg) Biosynthesis

The biosynthetic pathway for L-phenylglycine has been elucidated in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin.[5][6] The pathway commences with phenylpyruvate, an intermediate in phenylalanine metabolism, and proceeds through a series of enzymatic reactions encoded by the pgl gene cluster.[6]

The key steps in L-Phg biosynthesis are:

-

Conversion of Phenylpyruvate to Phenylacetyl-CoA: This reaction is catalyzed by a pyruvate (B1213749) dehydrogenase-like complex encoded by pglB and pglC.[5][6]

-

Oxidation to Benzoylformyl-CoA: Phenylacetyl-CoA is then oxidized by the dioxygenase PglA.[5][6]

-

Thioester Cleavage to Phenylglyoxylate: The thioesterase PglD hydrolyzes benzoylformyl-CoA to yield phenylglyoxylate.[5][6]

-

Transamination to L-Phenylglycine: In the final step, the aminotransferase PglE catalyzes the transfer of an amino group to phenylglyoxylate, forming L-phenylglycine.[5][6]

Biosynthesis of L-Phenylglycine (Phg).

L-4-Hydroxyphenylglycine (Hpg) Biosynthesis

The biosynthesis of L-4-hydroxyphenylglycine is a key step in the production of glycopeptide antibiotics like vancomycin and teicoplanin.[7][8] This pathway initiates from the shikimate pathway intermediate, prephenate. The genes for Hpg biosynthesis are often found within the biosynthetic gene clusters of the corresponding antibiotics.[1]

The enzymatic cascade for L-Hpg formation involves:

-

Conversion of Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is first converted to 4-hydroxyphenylpyruvate.

-

Oxidative Decarboxylation to 4-Hydroxymandelate (B1240059): The enzyme 4-hydroxymandelate synthase (HmaS) catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate.[9]

-

Oxidation to 4-Hydroxyphenylglyoxylate: (S)-4-hydroxymandelate is then oxidized to 4-hydroxyphenylglyoxylate by the FAD-dependent enzyme 4-hydroxymandelate oxidase (HmO).[7]

-

Transamination to L-4-Hydroxyphenylglycine: Finally, a transaminase, such as HpgT, transfers an amino group to 4-hydroxyphenylglyoxylate to produce L-4-hydroxyphenylglycine.[8]

Biosynthesis of L-4-Hydroxyphenylglycine (Hpg).

L-3,5-Dihydroxyphenylglycine (Dpg) Biosynthesis

The biosynthesis of L-3,5-dihydroxyphenylglycine, another critical component of vancomycin-group antibiotics, follows a distinct pathway that utilizes polyketide synthase (PKS) machinery.[10][11] Instead of starting from an aromatic amino acid precursor, the Dpg pathway begins with the condensation of malonyl-CoA units.

The key enzymes and steps in Dpg biosynthesis are:

-

Polyketide Chain Assembly: The type III polyketide synthase DpgA catalyzes the iterative condensation of four molecules of malonyl-CoA to form a tetraketide intermediate.[12]

-

Cyclization and Aromatization: DpgA also facilitates the cyclization and aromatization of the tetraketide to produce 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA).[12]

-

Hydroxylation: The enzyme DpgC, a cofactor-independent dioxygenase, hydroxylates DPA-CoA to yield 3,5-dihydroxyphenylglyoxylate.[13]

-

Transamination: Finally, a transaminase, DpgB, catalyzes the amination of 3,5-dihydroxyphenylglyoxylate to form L-3,5-dihydroxyphenylglycine.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vancomycin bacterial strain and method for fermentation production of vancomycin - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5223413A - Process for the preparation of vancomycin - Google Patents [patents.google.com]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylglycine, an aromatic amino acid with the chemical formula C₈H₉NO₂, is a compound of significant interest in organic synthesis and pharmaceutical development.[1] It serves as a precursor in the industrial synthesis of indigo (B80030) dye and is a structural motif in various bioactive molecules.[1] Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in various chemical processes, including drug manufacturing and materials science.

This technical guide provides a comprehensive overview of the thermal behavior of this compound. It details the experimental methodologies for assessing its thermal stability, presents expected quantitative data from thermal analyses, and discusses the likely decomposition pathways and products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 121 - 128 °C | [1][4] |

| CAS Number | 103-01-5 | [2] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Quantitative Data from Thermal Analysis

While specific, publicly available TGA/DSC thermograms for this compound are limited, the following tables summarize the expected quantitative data based on the analysis of similar aromatic amino acids and related compounds. These tables serve as a guide for the type of data to be expected from experimental analysis.

Table 2: Illustrative TGA Data for the Thermal Decomposition of this compound

| Parameter | Value (Illustrative) | Description |

| Onset Decomposition Temp. (T_onset) | ~ 200 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (T_peak) | ~ 230 - 250 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Stage 1) | ~ 30 - 40% | Corresponds to the initial decarboxylation and deamination events. |

| Mass Loss (Stage 2) | ~ 50 - 60% | Further fragmentation and volatilization of the initial residue. |

| Final Residue at 600 °C | < 10% | The remaining non-volatile char. |

Table 3: Illustrative DSC Data for the Thermal Events of this compound

| Thermal Event | Temperature Range (Illustrative) | Enthalpy Change (ΔH) (Illustrative) | Description |

| Melting | 121 - 128 °C | Endothermic | Phase transition from solid to liquid. |

| Decomposition | > 200 °C | Endothermic/Exothermic | Complex thermal events corresponding to bond breaking and formation. The overall process for many amino acids is endothermic.[5] |

Predicted Decomposition Products

Based on safety data sheets and studies on the decomposition of related compounds, the thermal decomposition of this compound in an inert atmosphere is expected to produce a range of volatile compounds. Under oxidative conditions, the formation of nitrogen oxides is also anticipated.

Table 4: Predicted Thermal Decomposition Products of this compound

| Product | Chemical Formula | Notes | Reference(s) |

| Aniline | C₆H₅NH₂ | A likely product from the cleavage of the C-N bond. | [6] |

| Carbon Dioxide | CO₂ | Resulting from decarboxylation of the carboxylic acid group. | [6] |

| Carbon Monoxide | CO | From incomplete combustion/decomposition. | - |

| Nitrogen Oxides | NOx | Formed under oxidative (e.g., air) atmosphere. | - |

| Water | H₂O | A common product in the decomposition of organic molecules. | [5] |

| Ammonia | NH₃ | From deamination reactions. | [5] |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the initial temperature to 30 °C.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal transitions of this compound, such as melting and decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic (e.g., melting) and exothermic peaks.

-

Determine the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Analyze the thermal events occurring after the melting point to characterize the decomposition process.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample into the pyrolysis furnace.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to analyze products at different decomposition stages) in an inert atmosphere (e.g., helium).

-

-

GC Separation:

-

The volatile pyrolysis products are swept directly into the GC injection port.

-

Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

-

MS Detection:

-

As components elute from the GC column, they enter the mass spectrometer.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram.

-

Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the decomposition products.

-

Visualizations: Workflows and Decomposition Pathway

Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 103-01-5 [sigmaaldrich.com]

- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

N-Phenylglycine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 103-01-5[1]

This technical guide provides an in-depth overview of N-Phenylglycine, a non-proteinogenic amino acid with significant applications in synthetic chemistry and drug development. The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its role in various scientific domains.

Safety and Handling

A comprehensive summary of the safety data for this compound is presented below, compiled from multiple safety data sheets (SDS).

Hazard Identification

This compound is classified with the following hazards in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

It is important to note that some suppliers indicate that the substance does not meet the criteria for classification as hazardous. However, it is recommended to handle it with care, following standard laboratory safety procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials, such as strong oxidizing agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [2] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | 127-128 °C[1] |

| Solubility | Soluble in polar solvents like water and alcohols.[3] |

| pKa | Data available in the IUPAC Digitized pKa Dataset.[2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of indigo (B80030) and peptide coupling are provided below.

Synthesis of this compound from Aniline (B41778) and Chloroacetic Acid

This protocol describes a common method for the synthesis of this compound.

-

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (or Sodium Carbonate)

-

Hydrochloric acid

-

Deionized water

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and vacuum flask

-

-

Procedure:

-

In a round-bottom flask, dissolve chloroacetic acid (e.g., 19 g) in deionized water.

-

Neutralize the solution with a 2N sodium hydroxide solution (approx. 100 mL) in the cold.[4]

-

Add aniline (e.g., 18.6 g) to the solution.[4]

-